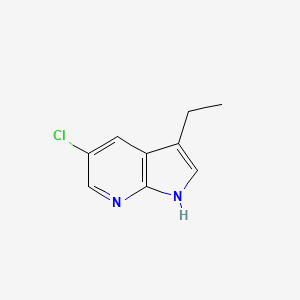

5-Chloro-3-ethyl-7-azaindole

Description

Structural Significance of Pyrrolo[2,3-b]pyridines (7-Azaindoles) in Heterocyclic Chemistry

Pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles, are bicyclic heterocyclic compounds formed by the fusion of a pyrrole (B145914) ring and a pyridine (B92270) ring. This fusion results in a unique electronic architecture that bestows upon the molecule a distinct set of chemical properties. The presence of both a pyrrole and a pyridine ring allows for a rich variety of chemical transformations and interactions.

The nitrogen atom in the pyridine ring of the 7-azaindole (B17877) scaffold can act as a hydrogen bond acceptor, while the N-H group of the pyrrole ring can serve as a hydrogen bond donor. This dual functionality is a key feature that allows 7-azaindole derivatives to interact with biological targets, such as the hinge region of protein kinases. The aromatic nature of the fused ring system also facilitates π-π stacking interactions, further contributing to its binding capabilities.

The versatility of the 7-azaindole core is also evident in the various synthetic methodologies developed for its construction and modification. Classic indole (B1671886) syntheses, such as the Fischer indole synthesis, have been adapted for the preparation of azaindoles, often using substituted pyridines as starting materials. For instance, a method based on the Fischer reaction in polyphosphoric acid has been proposed for the synthesis of 3-substituted and 2,3-disubstituted 5-chloro-7-azaindoles. researchgate.net

Importance of 7-Azaindole Derivatives as Privileged Scaffolds in Medicinal Chemistry and Drug Discovery

The 7-azaindole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. The structural similarity of 7-azaindole to endogenous purines and indoles allows it to act as a bioisostere, mimicking the interactions of these natural ligands with their biological partners. nih.gov

This bioisosteric relationship has been successfully exploited in the development of a wide range of therapeutic agents. Notably, 7-azaindole derivatives have shown significant promise as kinase inhibitors. nih.govresearchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The ability of the 7-azaindole scaffold to form key hydrogen bonds with the ATP-binding site of kinases makes it an excellent motif for the design of potent and selective inhibitors. researchgate.net

Beyond kinase inhibition, 7-azaindole derivatives have been investigated for a plethora of other biological activities, including antiviral, anti-inflammatory, and neuroprotective effects. pjps.pkacs.org The development of novel 7-azaindole derivatives continues to be an active area of research, with the goal of identifying new drug candidates with improved efficacy and safety profiles.

Overview of Research Focus on 5-Chloro-3-ethyl-7-azaindole and its Analogues in Contemporary Scientific Literature

While the broader class of 7-azaindole derivatives has been extensively studied, research focusing specifically on this compound is more nascent. However, by examining the literature on its close analogues, a picture of its potential research significance begins to emerge. The substituents at the 3 and 5 positions of the 7-azaindole core are known to be critical for modulating biological activity.

Research on related compounds highlights the importance of the chloro-substituent at the 5-position. For example, studies on 5-chloro-7-azaindole-3-carbaldehyde have demonstrated that its metal complexes exhibit promising anticancer activity. bohrium.com The chloro group can influence the electronic properties of the ring system and provide a site for further chemical modification.

The ethyl group at the 3-position is another key feature. The synthesis of 3-substituted and 2,3-disubstituted 5-chloro-7-azaindoles with various alkyl and aryl groups has been reported, indicating a focus on exploring the structure-activity relationships associated with this position. researchgate.net While direct biological data on this compound is scarce in publicly available literature, its structural motifs are present in compounds investigated as kinase inhibitors and for other therapeutic applications.

The table below summarizes the basic chemical data for a positional isomer, 5-Chloro-3-ethyl-6-azaindole, which provides an indication of the general properties of this class of compounds.

| Property | Value | Source |

| Molecular Formula | C9H9ClN2 | nih.gov |

| Molecular Weight | 180.63 g/mol | nih.gov |

| IUPAC Name | 5-chloro-3-ethyl-1H-pyrrolo[2,3-c]pyridine | nih.gov |

| InChI | InChI=1S/C9H9ClN2/c1-2-6-4-11-8-5-12-9(10)3-7(6)8/h3-5,11H,2H2,1H3 | nih.gov |

| InChIKey | LEKMTQSNDAERAZ-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | CCC1=CNC2=CN=C(C=C12)Cl | nih.gov |

Further research is needed to fully elucidate the specific chemical and biological properties of this compound. However, based on the established importance of the 7-azaindole scaffold and the known influence of its substituents, it represents a compound of significant interest for future investigations in medicinal chemistry and drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClN2 |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

5-chloro-3-ethyl-1H-pyrrolo[2,3-b]pyridine |

InChI |

InChI=1S/C9H9ClN2/c1-2-6-4-11-9-8(6)3-7(10)5-12-9/h3-5H,2H2,1H3,(H,11,12) |

InChI Key |

SIYASMARGXGATN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CNC2=C1C=C(C=N2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5 Chloro 3 Ethyl 7 Azaindole and Its Functionalized Derivatives

Established Strategies for 7-Azaindole (B17877) Core Construction

The construction of the 7-azaindole core has been achieved through various synthetic routes, ranging from classical indole (B1671886) syntheses to modern metal-catalyzed reactions.

The Fischer indole synthesis, a venerable method in heterocyclic chemistry, can be adapted for the preparation of 7-azaindoles. This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone. To form the pyrrolo[2,3-b]pyridine system, a 2-pyridylhydrazone is used as the starting material. researchgate.net A simple and effective method for synthesizing 5-chloro-7-azaindoles utilizes the Fischer reaction in polyphosphoric acid. researchgate.net This approach can be used to produce both 3-substituted and 2,3-disubstituted 5-chloro-7-azaindoles with various alkyl and aryl substituents. researchgate.net The cyclization of 2-pyridylhydrazones of aliphatic and alkylaromatic ketones under these conditions has been studied for the synthesis of 2,3-disubstituted 7-azaindoles. researchgate.net

The traditional Fischer indole synthesis can be challenging for azaindoles due to the electron-deficient nature of the pyridine (B92270) ring. uni-rostock.de However, thermal indolization of 2-pyridylhydrazones has been explored as a viable alternative to the use of acidic catalysts, which can deactivate the pyridine nucleus. cdnsciencepub.com

Palladium-catalyzed reactions have emerged as powerful and versatile tools for the synthesis and functionalization of the 7-azaindole nucleus, allowing for the formation of carbon-carbon bonds at various positions on the ring. atlanchimpharma.comnih.gov

The Sonogashira coupling reaction is a widely used method for the synthesis of 7-azaindoles. nih.govmdpi.com This reaction typically involves the coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by a cyclization step to form the pyrrole (B145914) ring. nih.govrsc.org For the synthesis of 5-chloro-3-ethyl-7-azaindole, this would involve the Sonogashira coupling of a suitably protected 2-amino-5-chloro-3-halopyridine with 1-butyne (B89482). A reported synthesis of 5-chloro-7-azaindole involves the reaction of 2-amino-3-iodo-5-chloropyridine with trimethylsilylacetylene, followed by cyclization and hydrolysis. google.com The cyclization of the intermediate 3-alkynyl-2-aminopyridines can be achieved under various conditions, including the use of strong bases or acid catalysis. rsc.orgresearchgate.net For instance, a mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (B1165640) (TFAA) has been shown to be effective for the cyclization step. rsc.org

| Starting Material | Alkyne | Coupling Conditions | Cyclization Conditions | Resulting Product |

| 2-Amino-3-iodopyridine | Various terminal alkynes | Pd-catalyst, Cu(I) co-catalyst | Base- or acid-catalyzed | 2-Substituted 7-azaindoles |

| 2-Amino-3-iodo-5-chloropyridine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI | Potassium tert-butoxide | 5-Chloro-7-azaindole |

The Heck reaction provides another palladium-catalyzed route to the 7-azaindole scaffold. unl.pt A notable application is the cascade C–N cross-coupling/Heck reaction of amino-o-bromopyridines with alkenyl bromides. acs.orgnih.govacs.org This method allows for a straightforward synthesis of substituted 4-, 5-, 6-, and 7-azaindoles. acs.orgnih.govacs.org For example, the reaction of 2-bromo-1-butene with various amino-o-bromopyridines has been shown to produce the corresponding 3-ethyl-azaindole isomers in moderate yields. unl.ptacs.org The reaction proceeds through the formation of an enamine intermediate, which then undergoes an intramolecular Heck reaction to form the pyrrole ring. mdpi.comresearchgate.net

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of the 7-azaindole ring system by introducing aryl or heteroaryl groups. atlanchimpharma.comnih.govnih.gov This reaction is particularly useful for creating derivatives of this compound by coupling at other positions on the ring, assuming a suitable halo-substituted precursor is available. For instance, the Suzuki-Miyaura coupling of 6-chloro-7-azaindole derivatives with arylboronic acids has been used to synthesize 6-arylated 7-azaindoles. organic-chemistry.org A one-pot Suzuki–Miyaura cross-coupling reaction has been developed for the synthesis of C3,C6-diaryl 7-azaindoles. acs.org This reaction demonstrates good tolerance for both electron-donating and electron-withdrawing groups on the aryl boronic acid. acs.org

| 7-Azaindole Substrate | Boronic Acid | Catalyst System | Resulting Product |

| 6-Chloro-7-azaindole derivative | Arylboronic acid | Pd catalyst | 6-Aryl-7-azaindole derivative |

| 3-Iodo-6-chloro-7-azaindole | Arylboronic acid | Pd catalyst | 3-Aryl-6-chloro-7-azaindole |

The Hemetsberger-Knittel synthesis offers a thermal or photochemical route to the indole nucleus and has been successfully applied to the synthesis of substituted 5-, 6-, and 7-azaindoles. thieme-connect.comthieme-connect.commdpi.com This method involves the thermolysis of a 2-azido-3-acrylate derivative, which for the synthesis of 7-azaindoles would be a derivative of 2-azido-3-pyridine acrylate. thieme-connect.com The reaction proceeds through a nitrene intermediate, followed by cyclization. mdpi.com The synthesis of methyl 5-chloro-7-azaindole-2-carboxylate has been achieved using the Hemetsberger–Knittel indole synthesis. nih.gov However, the application of this method can be limited, and in some cases, it may only afford the desired azaindole in low to moderate yields. encyclopedia.pub

Multi-Component Reaction (MCR) Strategies for Complex Azaindole Architectures

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecular scaffolds like the 7-azaindole core in a single step from three or more starting materials. acs.orgscilit.comresearchgate.net These reactions are highly valued for their atom and step economy. researchgate.net

One notable MCR approach involves the one-pot, three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds. acs.orgscilit.comresearchgate.net This method, often conducted in refluxing ethanol (B145695) or acetic acid, has proven effective for creating a diverse range of 7-azaindole derivatives. acs.orgscilit.comresearchgate.net For instance, the reaction of aromatic aldehydes, 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile, and dimedone or indane-1,3-dione can yield dihydro-7-azaindoles, which can be subsequently aromatized. uc.pt

Indium-catalyzed MCRs have also emerged as a powerful tool. uc.pt Indium(III) chloride, for example, can catalyze the reaction between arylacetonitriles and phthalhydrazide (B32825) or maleic hydrazide to produce complex heterocyclic systems. uc.pt Mechanistically, these reactions often proceed through a sequence of Knoevenagel condensation and Michael addition. uc.pt

The following table summarizes representative MCRs for the synthesis of 7-azaindole derivatives:

| Starting Materials | Catalyst/Conditions | Product Type | Reference |

| N-substituted 2-amino-4-cyanopyrroles, aldehydes, active methylene compounds | Ethanol or acetic acid, reflux | Substituted 7-azaindoles | acs.orgscilit.comresearchgate.net |

| Aromatic aldehydes, 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile, dimedone | InCl₃ | Dihydro-7-azaindoles | uc.pt |

| Arylacetonitriles, phthalhydrazide | InCl₃ | Fused 7-azaindole systems | uc.pt |

Cyclization of 3-Alkynyl-2-aminopyridines under Acidic Conditions

A prevalent and versatile method for synthesizing the 7-azaindole skeleton is the cyclization of 3-alkynyl-2-aminopyridines. nih.govresearchgate.netrsc.org This strategy typically involves two key steps: the introduction of an alkyne at the C-3 position of a 2-aminopyridine (B139424) via a Sonogashira coupling reaction, followed by an intramolecular cyclization to form the fused pyrrole ring. researchgate.netrsc.org

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org In the context of 7-azaindole synthesis, a 3-halo-2-aminopyridine is coupled with a suitable terminal alkyne. rsc.orgscirp.orgscirp.org This reaction is typically carried out using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) or PdCl₂(PPh₃)₂, a copper(I) co-catalyst like CuI, and an amine base such as triethylamine. rsc.orgnih.gov

Once the 3-alkynyl-2-aminopyridine intermediate is formed, cyclization can be induced under various conditions. Acid-catalyzed cyclization is a common and effective method. nih.govnih.gov A mixture of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) in a solvent like acetonitrile (B52724) has been shown to promote the ring closure efficiently. nih.govnih.govresearchgate.net Other acids such as HCl, H₂SO₄, and acetic acid have also been utilized. nih.gov The reaction proceeds via an intramolecular electrophilic attack of the amino group onto the alkyne, followed by tautomerization to yield the aromatic 7-azaindole ring system.

A variety of catalysts and reaction conditions for the Sonogashira coupling and subsequent cyclization are summarized below:

| Reactants | Catalyst/Conditions for Sonogashira Coupling | Cyclization Conditions | Product | Reference |

| 3-halo-2-aminopyridine, terminal alkyne | Pd(PPh₃)₄, CuI, Et₃N, THF | TFA, TFAA, MeCN, reflux | 2-substituted 7-azaindole | nih.govrsc.orgnih.gov |

| 2-amino-3-iodopyridine, terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF | CuI, microwave irradiation | 7-azaindole | nih.gov |

| 3-iodo-pyridin-2-ylamine, terminal alkyne | Fe(acac)₃, CuI, KOtBu, NMP, microwave | Not applicable (one-pot) | 2-substituted 7-azaindole | scispace.com |

Regioselective Functionalization and Substituent Introduction in the 7-Azaindole System

The precise introduction of substituents onto the 7-azaindole core is crucial for tuning its chemical and biological properties. Methodologies for regioselective chlorination at the C-5 position and ethylation at the C-3 position are of particular importance for the synthesis of this compound.

Methodologies for Chlorination at the C-5 Position

Direct chlorination of the 7-azaindole ring can be challenging due to the electron-deficient nature of the pyridine ring. nii.ac.jp However, several strategies have been developed to achieve regioselective chlorination at the C-5 position.

One approach involves the Fischer indole synthesis, where a suitably substituted hydrazine (B178648) is reacted with a ketone under acidic conditions. researchgate.net For the synthesis of 5-chloro-7-azaindoles, this method can utilize a 5-chloro-substituted pyridylhydrazine. researchgate.net

Another strategy is the use of a rhodium catalyst for the C-H chlorination of 7-azaindoles. acs.orgnih.govfigshare.com This method employs 1,2-dichloroethane (B1671644) (DCE) as the chlorinating agent and provides an efficient route to ortho-chlorinated azaindoles. acs.orgnih.govfigshare.com

A multi-step synthesis starting from 3,6-dichloropyridine-2-carboxylic acid has also been reported for the preparation of 7-azaindole-5-chloro-6-carboxylic acid, which could potentially be a precursor to 5-chloro-7-azaindole. patsnap.com Furthermore, a process for the manufacture of 5-chloro-7-azaindole has been described involving the reaction of 2-amino-5-chloropyridine (B124133) with ethynyl (B1212043) trimethyl silane (B1218182) followed by cyclization. google.com

The following table highlights some of the methodologies for C-5 chlorination:

| Starting Material | Reagent/Catalyst | Product | Reference |

| 7-azaindole | [Rh(cod)Cl]₂, 1,2-dichloroethane | 5-chloro-7-azaindole | acs.orgnih.govfigshare.com |

| 2-amino-5-chloropyridine | Periodic acid-iodine, then ethynyl trimethyl silane, PdCl₂-PPh₃-CuI, then KOtBu | 5-chloro-7-azaindole | google.com |

| 5-chloro-substituted pyridylhydrazine, ketone | Polyphosphoric acid | 5-chloro-7-azaindole | researchgate.net |

Methodologies for Ethylation at the C-3 Position

Introduction of an ethyl group at the C-3 position of the 7-azaindole nucleus is commonly achieved through the cyclization of a 3-alkynyl-2-aminopyridine precursor where the alkyne bears an ethyl group. This is typically accomplished via a Sonogashira coupling of a 3-halo-2-aminopyridine with 1-butyne. researchgate.net

Alternatively, direct C-H functionalization methods are gaining prominence. Iodine-catalyzed regioselective C-3 chalcogenation of NH-free 7-azaindoles has been reported, which could potentially be adapted for ethylation. acs.orgnih.gov Another approach involves the regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles, which could then be subjected to further transformations to introduce an ethyl group. rsc.org

Sequential Functionalization and Orthogonal Protecting Group Strategies

For the synthesis of specifically substituted 7-azaindoles like this compound, a carefully planned sequence of reactions is often necessary. This may involve the use of protecting groups to mask reactive sites and ensure regioselectivity.

For example, the nitrogen of the pyrrole ring in 7-azaindole can be protected, often with a benzenesulfonyl or a Boc group, to direct subsequent reactions to other positions. encyclopedia.pub This allows for selective functionalization at various positions of the azaindole ring. encyclopedia.pub

A directed metalation group (DMG) strategy can also be employed for regioselective functionalization. scispace.com A carbamoyl (B1232498) group at the N-7 position can direct metalation to the C-6 position. scispace.com This group can then be migrated to the N-1 position, allowing for a second directed metalation at the C-2 position. scispace.com

A synthetic route to 3,4,5-substituted-7-azaindole derivatives has been demonstrated on a large scale, highlighting the feasibility of sequential functionalization. acs.org This route starts with the parent 7-azaindole and involves a series of regioselective reactions. acs.org

Comparative Analysis of Synthetic Route Efficiency and Yields for this compound

A convergent approach, where the substituted pyridine and pyrrole precursors are synthesized separately and then combined, could potentially be more efficient. For example, the synthesis of a 2-amino-5-chloro-3-halopyridine followed by a Sonogashira coupling with 1-butyne and subsequent cyclization would consolidate the introduction of both substituents in the final steps.

A one-pot synthesis of 5-chloro-7-azaindole has been reported with a yield of 90.5%, demonstrating the potential for highly efficient processes. google.com While this specific example does not include the C-3 ethyl group, it highlights the efficiency that can be achieved through optimized one-pot procedures.

The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired scale of the synthesis, and the tolerance of functional groups to the reaction conditions. A thorough analysis of the yields of individual steps in different potential routes is necessary to determine the most efficient pathway.

Advanced Spectroscopic and Structural Characterization of 5 Chloro 3 Ethyl 7 Azaindole and Analogues

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of 5-Chloro-3-ethyl-7-azaindole, offering precise information about the chemical environment of individual atoms within the molecule.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides data on the number, type, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the ethyl and azaindole protons are observed.

For the related compound, 5-chloro-1-ethyl-7-azaisatin, the ¹H NMR spectrum in CDCl₃ shows a triplet at 1.34 ppm (J = 7.3 Hz) for the methyl protons and a quartet at 3.92 ppm (J = 7.3 Hz) for the methylene (B1212753) protons of the ethyl group. semanticscholar.org The aromatic protons on the pyridine (B92270) ring appear as doublets at 7.81 ppm (J = 2.4 Hz) and 8.43 ppm (J = 2.4 Hz). semanticscholar.org

Table 1: Representative ¹H NMR Data for 5-Chloro-7-azaindole Analogues

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

|---|---|---|---|

| 5-Chloro-1-ethyl-7-azaisatin | CDCl₃ | 1.34 (t, J = 7.3 Hz, 3H) | -CH₃ |

| 3.92 (q, J = 7.3 Hz, 2H) | -CH₂- | ||

| 7.81 (d, J = 2.4 Hz, 1H) | 4-H | ||

| 8.43 (d, J = 2.4 Hz, 1H) | 6-H | ||

| 5-Chloro-7-azaindole-3-carboxaldehyde | - | - | Data not available |

| 5-Chloro-7-azaindole-3-carboxylic acid Methyl ester | - | - | Data not available |

This table is populated with available data and will be updated as more information becomes available.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

For the analogue 5-chloro-1-ethyl-7-azaisatin, the ¹³C NMR spectrum in CDCl₃ reveals signals at 12.7 ppm for the methyl carbon and 34.3 ppm for the methylene carbon of the ethyl group. semanticscholar.org The carbons of the azaindole core appear at various chemical shifts, including 112.2, 127.5, 132.4, 154.0, 157.5, 161.5, and 181.2 ppm. semanticscholar.org

In another related structure, cis-[Pt(4Claza)₂I₂] where 4Claza is 4-chloro-7-azaindole, the ¹³C NMR in DMF-d₇ shows signals for the azaindole ring at 148.0 (C7a), 146.4 (C6), 138.4 (C4), 129.6 (C2), 123.3 (C3a), 118.0 (C5), and 101.1 (C3) ppm. plos.org This provides a reference for the expected chemical shifts of the carbon atoms in the 7-azaindole (B17877) ring system.

Table 2: Representative ¹³C NMR Data for 5-Chloro-7-azaindole Analogues

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|---|

| 5-Chloro-1-ethyl-7-azaisatin | CDCl₃ | 12.7 | -CH₃ |

| 34.3 | -CH₂- | ||

| 112.2, 127.5, 132.4, 154.0, 157.5, 161.5, 181.2 | Azaindole carbons | ||

| cis-[Pt(4Claza)₂I₂] | DMF-d₇ | 101.1, 118.0, 123.3, 129.6, 138.4, 146.4, 148.0 | Azaindole carbons |

This table is populated with available data and will be updated as more information becomes available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for unambiguously assigning proton and carbon signals and elucidating the complete molecular structure.

COSY spectra establish correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be used to confirm the connectivity within the ethyl group and to trace the proton-proton coupling network within the azaindole ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the direct assignment of a proton's signal to its attached carbon.

While specific 2D NMR data for this compound were not found in the search results, the application of these techniques is a standard and essential part of the structural characterization of novel organic molecules. plos.org

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar molecules like 7-azaindole derivatives. It typically produces protonated molecules [M+H]⁺, providing a direct measurement of the molecular weight.

For example, the ESI-MS of a related compound, 1-(2-allylphenyl)-1H-pyrrolo[2,3-b]pyridine, shows a calculated value for [M+H]⁺ of 235.1235 and a found value of 235.1228, confirming its molecular formula. rsc.org Similarly, for 5-Chloro-1-ethyl-7-azaisatin, the mass spectrum shows the molecular ion peak (M⁺) at m/z 210 and a characteristic M⁺+2 peak at m/z 212, confirming the presence of a chlorine atom. semanticscholar.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

HRMS data for several 7-azaindole analogues have been reported. For instance, the HRMS (ESI) of 5,7-dichloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine calculated a mass of 215.0137 for [M+H]⁺ and found a mass of 215.0139. thieme-connect.com For 1-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(4-(trifluoromethyl)phenyl)urea, the calculated HRMS (ESI) for [M+H]⁺ was 413.1220, with a found value of 413.1226. nih.gov These examples highlight the precision of HRMS in confirming the elemental composition of complex heterocyclic compounds.

Table 3: Representative Mass Spectrometry Data for 5-Chloro-7-azaindole Analogues

| Compound | Ionization Method | Calculated m/z | Found m/z | Ion |

|---|---|---|---|---|

| 5-Chloro-1-ethyl-7-azaisatin | MS | 210.0195 | 210.0185 | [M]⁺ |

| 5,7-Dichloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine | HRMS (ESI) | 215.0137 | 215.0139 | [M+H]⁺ |

| 1-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)phenyl)-3-(4-(trifluoromethyl)phenyl)urea | HRMS (ESI) | 413.1220 | 413.1226 | [M+H]⁺ |

This table is populated with available data and will be updated as more information becomes available.

Vibrational Spectroscopy for Conformational and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the conformational and intermolecular characteristics of 7-azaindole derivatives. These methods are highly sensitive to the specific vibrational modes of chemical bonds and functional groups within a molecule, as well as to changes in the molecular environment arising from intermolecular forces such as hydrogen bonding.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy of 5-chloro-7-azaindole analogues, particularly in the solid state, is dominated by features that arise from intermolecular hydrogen bonding. In a study of 5-chloro-7-azaindole-3-carbaldehyde (5Cl7AICA), the IR spectrum revealed significant information about the N1-H stretching vibrations, which are indicative of hydrogen bond formation. uni-rostock.de

A notable feature in the IR spectrum of 5Cl7AICA is a band observed at 3098 cm⁻¹, which is assigned to the N1-H stretching vibration. uni-rostock.de This frequency is a clear indicator of the involvement of the N1-H group in strong intermolecular hydrogen bonds. For comparison, the ν(N1–H) stretching vibration for 7-azaindole in the gas phase appears at a much higher frequency of 3517.5 cm⁻¹. researchgate.net The substantial redshift observed in the solid-state spectrum of the chloro-substituted analogue confirms the presence of robust N1–H···N7′ intermolecular hydrogen bonds, a characteristic feature of 7-azaindole derivatives. uni-rostock.de

Theoretical calculations using Density Functional Theory (DFT) support these experimental findings. For a dimer of 5Cl7AICA, the predicted IR band for the N1-H stretching vibration is at 3104 cm⁻¹, which is in good agreement with the experimental value. uni-rostock.de The comparison between experimental and theoretical spectra is a crucial step in the accurate assignment of vibrational modes. uni-rostock.de

| Compound | Vibrational Mode | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|---|

| 5-Chloro-7-azaindole-3-carbaldehyde (Dimer) | ν(N1-H) | 3098 | 3104 | uni-rostock.de |

| 7-Azaindole (Gas Phase) | ν(N1-H) | 3517.5 | N/A | researchgate.net |

Raman Spectroscopy for Specific Vibrational Modes

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. For 5-chloro-7-azaindole-3-carbaldehyde, Raman spectra, in conjunction with DFT calculations, have been used to confirm the presence of intermolecular interactions and to distinguish between different conformers. nih.gov

A key application of Raman spectroscopy in the study of 7-azaindole derivatives is the identification of specific vibrational modes that are sensitive to the molecular conformation. For instance, the presence of certain bands in the C=O stretching region of the Raman spectrum can confirm the trans configuration of the aldehyde group in 5Cl7AICA. nih.gov This level of detail is crucial for understanding the structure-property relationships in these molecules.

The combination of experimental Raman spectra with theoretical calculations allows for a detailed assignment of the observed bands to specific vibrational modes of the molecule. This comprehensive analysis confirms the structural features determined by other methods, such as X-ray crystallography, and provides a more complete picture of the molecule's vibrational dynamics. uni-rostock.de

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information about bond lengths, bond angles, and the nature of intermolecular interactions that govern the crystal packing.

Single-Crystal X-ray Diffraction Analysis of 5-Chloro-7-azaindole Derivatives

A single-crystal X-ray diffraction analysis of 5-chloro-7-azaindole-3-carbaldehyde (5Cl7AICA) has been successfully performed, revealing its detailed solid-state structure. uni-rostock.de The compound crystallizes in the monoclinic system with the space group P2₁/c. uni-rostock.de

The analysis confirmed that the 5-chloro-7-azaindole core is essentially planar, a common feature for this heterocyclic system. The presence of the chlorine atom at the 5-position induces minor changes in some bond angles when compared to the parent 7-azaindole-3-carbaldehyde. uni-rostock.de

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | uni-rostock.de |

| Space Group | P2₁/c | uni-rostock.de |

| a (Å) | 3.82810(12) | uni-rostock.de |

| b (Å) | 12.7330(3) | uni-rostock.de |

| c (Å) | 15.9167(5) | uni-rostock.de |

| β (°) | 94.539(3) | uni-rostock.de |

| Z | 4 | uni-rostock.de |

Elucidation of Intermolecular Interactions and Crystal Packing

The crystal structure of 5Cl7AICA reveals a packing arrangement dominated by strong intermolecular hydrogen bonds. The molecules form centrosymmetric dimers, where two molecules are linked by a pair of N1–H1···N7′ hydrogen bonds between the pyrrole (B145914) and pyridine rings. uni-rostock.de This dimeric motif is a well-known characteristic of 7-azaindole and its derivatives, mimicking the hydrogen bonding pattern of DNA base pairs. uni-rostock.de

In addition to these primary hydrogen bonds, the crystal packing is further stabilized by weaker intermolecular interactions. These include C–H···O and C–H···Cl hydrogen bonds, which connect the dimers into a more extended three-dimensional network. uni-rostock.de The elucidation of these interactions is crucial for understanding the solid-state properties of the material.

| Interaction | D-H···A | d(D···A) (Å) | ∠(DHA) (°) | Reference |

|---|---|---|---|---|

| Primary Hydrogen Bond | N1–H1···N7' | 2.889 | 175.8 | uni-rostock.de |

| Weak Hydrogen Bond | C2–H2···O1 | 3.289 | 154.0 | uni-rostock.de |

| Weak Hydrogen Bond | C6–H6···C8 | 3.567 | 145.0 | uni-rostock.de |

| Weak Hydrogen Bond | C4–H4···Cl1 | 3.623 | 147.0 | uni-rostock.de |

Computational and Theoretical Investigations of 5 Chloro 3 Ethyl 7 Azaindole

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has become a cornerstone in the computational study of molecular systems, balancing accuracy with computational efficiency. researchgate.net For derivatives of the 7-azaindole (B17877) scaffold, DFT methods are frequently used to explore molecular structure, stability, and vibrational spectra. researchgate.net

In a study on the closely related compounds 5-chloro-7-azaindole-3-carbaldehyde (5Cl7AICA) and 4-chloro-7-azaindole-3-carbaldehyde (4Cl7AICA), researchers employed several DFT methods, including B3LYP-D3, PBE0-D3, and ωB97X-D, all incorporating dispersion corrections, with a 6-31++G(d,p) basis set. mdpi.com Such calculations help determine optimized geometries, bond lengths, and bond angles. mdpi.com For 5Cl7AICA, the PBE0-D3 and ωB97X-D methods showed better performance in predicting bond lengths compared to experimental X-ray diffraction data, while all three methods reproduced bond angles with similar accuracy. mdpi.com

These computational approaches are also vital for predicting spectroscopic properties. researchgate.net Theoretical vibrational spectra (Infrared and Raman) are calculated for the optimized molecular structures. mdpi.com The computed harmonic frequencies are often scaled to better match experimental results. mdpi.com For instance, in the study of 5Cl7AICA, different scaling factors were applied to the calculated frequencies depending on the spectral range and the DFT method used, a common practice to account for anharmonicity and basis set limitations. mdpi.com These theoretical spectra aid in the assignment of experimental vibrational bands to specific molecular motions, providing a detailed understanding of the molecule's vibrational properties. mdpi.comresearchgate.net

Table 1: Comparison of DFT Methods for Geometry Prediction of 5-Chloro-7-azaindole-3-carbaldehyde (5Cl7AICA)

| DFT Method | Average Relative Deviation (Bond Lengths) | Average Relative Deviation (Bond Angles) |

|---|---|---|

| ωB97X-D | 0.36% | 0.47% |

| PBE0-D3 | 0.33% | 0.50% |

| B3LYP-D3 | 0.59% | 0.50% |

Data sourced from a study on 5-chloro-7-azaindole-3-carbaldehyde, a structurally similar compound. mdpi.com

Molecular Modeling and Dynamics Simulations for Conformational Landscape and Energetics

Molecular modeling techniques are essential for exploring the conformational landscape of flexible molecules. For 5-Chloro-3-ethyl-7-azaindole, this would involve analyzing the rotation around the single bond connecting the ethyl group to the azaindole core.

Furthermore, the 7-azaindole scaffold is well-known for its ability to form hydrogen-bonded dimers and to undergo photoinduced double proton transfer, resulting in a tautomeric form. researchgate.netresearchgate.net Computational studies on 7-azaindole dimers and their complexes with solvents like water and alcohols have been conducted to understand this tautomerization process. researchgate.net Theoretical calculations on a related molecule, 5-chloro-7-azaindole-3-carbaldehyde, investigated the relative stability of different dimeric conformations. mdpi.comresearchgate.net The study analyzed two types of dimers: one where the aldehyde groups were in a trans conformation and another where they were rotated to a cis conformation. mdpi.comresearchgate.net For 5Cl7AICA, calculations indicated that the dimer formed from two trans conformers is the more stable arrangement. mdpi.comresearchgate.net Such analyses are crucial for understanding which structures are likely to be present in solid-state or solution phases.

Table 2: Examples of Computed Quantum Chemical Descriptors

| Descriptor | Value (for 5-Chloro-3-ethyl-6-azaindole) |

|---|---|

| Molecular Weight | 180.63 g/mol |

| XLogP3 | 2.7 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

Data for the isomeric compound 5-Chloro-3-ethyl-6-azaindole. nih.gov

DFT calculations can also determine electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability.

Molecular Docking Studies to Elucidate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govijper.org This method is extensively used in drug discovery to understand how potential drug candidates like 7-azaindole derivatives might interact with biological targets. researchgate.netresearchgate.net The 7-azaindole scaffold is recognized as a "privileged structure" capable of forming key hydrogen bonds with the hinge region of many protein kinases. researchgate.netnih.gov

Docking simulations place the ligand into the binding site of a protein and score the different poses based on a scoring function, which estimates the binding affinity. ijper.org For example, various 3,6-diaryl 7-azaindoles were docked into the active site of the prototype foamy virus (PFV) integrase, which serves as a model for the HIV-1 integrase. acs.org The results predicted favorable binding interactions and provided docking scores (e.g., -7.29 kcal/mol for the top-scoring compound) that helped to rank the potential inhibitors. acs.org Similarly, docking studies of 7-azaindole analogs with Poly (ADP-ribose) Polymerase (PARP) enzymes were conducted to determine binding efficiencies. ijper.org In another study, 7-azaindole derivatives designed to inhibit the SARS-CoV-2 spike protein's interaction with the hACE2 receptor were evaluated using molecular docking and molecular dynamics simulations to confirm their binding mode and stability at the protein-protein interface. nih.gov

A critical outcome of docking studies is the identification of specific amino acid residues within the protein's active site that form key interactions with the ligand. acs.orgnih.gov These interactions are crucial for the stability of the ligand-protein complex.

For 7-azaindole derivatives, common interactions include:

Hydrogen Bonds: The nitrogen atoms of the azaindole core can act as hydrogen bond acceptors, while the pyrrole (B145914) N-H group acts as a hydrogen bond donor. researchgate.netresearchgate.net In a study of SARS-CoV-2 inhibitors, the 7-azaindole scaffold formed hydrogen bonds with residues like ASP30 of hACE2. nih.gov

Pi-Pi Stacking: The aromatic rings of the azaindole scaffold can engage in π-π stacking interactions with aromatic residues such as Tyrosine (Tyr) or Phenylalanine (Phe) in the binding pocket. acs.org For example, interactions with Tyr212 were observed in the docking of diaryl 7-azaindoles to PFV-integrase. acs.org

Hydrophobic Interactions: Alkyl groups, like the ethyl group on this compound, and the chloro-substituted ring can form hydrophobic interactions with nonpolar residues such as Proline (Pro), Valine (Val), and Leucine (Leu). acs.orgmdpi.com

Electrostatic Interactions: The nitrogen atom of the pyridine (B92270) ring and metal ions (e.g., Mg²⁺) in an enzyme's active site can have favorable electrostatic interactions. acs.org

Table 3: Examples of Key Residue Interactions for 7-Azaindole Derivatives in Docking Studies

| Protein Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| PFV-Integrase | Tyr212, Pro214 | π-π Stacking, Hydrophobic | acs.org |

| PFV-Integrase | Mg²⁺ ions | Electrostatic | acs.org |

| SARS-CoV-2 S1-RBD/hACE2 | ASP30 (hACE2), TYR505 (S1-RBD) | Hydrogen Bond, π-π Stacking | nih.gov |

| CDK2 | (Hinge Region) | Hydrogen Bond | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling stands as a important computational tool in modern drug discovery and medicinal chemistry. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the 7-azaindole scaffold, including derivatives like this compound, QSAR studies can provide valuable insights into the structural features crucial for their biological effects, thereby guiding the design of new and more potent analogs. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles and applications of QSAR can be understood by examining studies on structurally related 7-azaindole derivatives.

The fundamental premise of QSAR is that the biological activity of a compound is a function of its molecular structure. By quantifying variations in structural properties (descriptors) and correlating them with changes in biological activity, predictive models can be developed. These models can then be used to estimate the activity of novel compounds, prioritize them for synthesis, and optimize lead structures.

Methodologies in QSAR Modeling of 7-Azaindole Analogs

Several QSAR methodologies have been applied to various classes of 7-azaindole derivatives, demonstrating the utility of this approach in understanding their therapeutic potential. These methodologies range from two-dimensional (2D-QSAR) to three-dimensional (3D-QSAR) approaches.

2D-QSAR: This method utilizes descriptors that are derived from the 2D representation of the molecule, such as physicochemical properties (e.g., hydrophobicity, molar refractivity) and topological indices. A notable study on a series of 2,4-diaryl 7-azaindoles as potential anti-obesity agents employed 2D-QSAR to correlate their chemical structures with their inhibitory activity against CaMKK2. imist.ma Statistical techniques like Principal Component Analysis (PCA) and Multiple Linear Regression (MLR) were used to build the QSAR model. imist.ma

3D-QSAR: This more advanced approach considers the three-dimensional conformation of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. These methods calculate steric and electrostatic fields around the aligned molecules and relate them to their biological activities.

For instance, 3D-QSAR studies have been conducted on 7-azaindole derivatives as inhibitors of Tropomyosin receptor kinase A (Trk A), a target in cancer therapy. researchgate.net In one such study, CoMFA and CoMSIA models were developed for a series of 23 Trk A inhibitors with a 7-azaindole scaffold. researchgate.net These models provided statistically significant predictions and offered insights into the structural requirements for potent inhibition. researchgate.net Similarly, 3D-QSAR models for indole (B1671886) and 7-azaindole derivatives as ROCK-2 inhibitors have been developed, revealing the importance of features like electropositive groups and bulky substituents for enhanced biological activity. researchgate.netnih.gov

Predictive Insights from QSAR Studies on Related 7-Azaindoles

QSAR studies on analogs of this compound have yielded crucial information for guiding drug design. These studies help in identifying which positions on the 7-azaindole ring are most amenable to substitution and what types of substituents are likely to enhance activity.

A review of 7-azaindole derivatives in anticancer research highlights that substitutions at positions 1, 3, and 5 of the 7-azaindole ring are often critical for activity. researchgate.netnih.gov For example, in the context of HIV-1 integrase inhibitors, a Structure-Activity Relationship (SAR) study on 3,6-diaryl 7-azaindoles showed that para-substitution on the C3-aryl ring and the presence of an aryl group at the C6 position were essential for enhanced inhibitory activity. acs.org

In a study focused on designing new anticancer agents, molecular docking was used to screen a series of 7-azaindole analogs. nih.gov This led to the identification of 5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-{[6-(trifluoromethyl)pyridin-3-yl]methyl}pyrimidin-2-amine as a potent compound against colony-stimulating factor 1 receptor (CSF-1R). nih.gov This highlights how computational screening, a related approach to QSAR, can successfully guide the synthesis of active compounds.

The predictive power of QSAR models is typically evaluated using several statistical metrics. High values for the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²) indicate a robust and predictive model.

Table 1: Statistical Validation of 3D-QSAR Models for 7-Azaindole Derivatives as Trk A Inhibitors researchgate.net

| Model | R² | Q² | Predicted R² (Test Set) |

|---|---|---|---|

| CoMFA | 0.98 | 0.51 | 0.74 |

| CoMSIA | 0.98 | 0.64 | 0.80 |

Data from a study on a series of 23 Trk A inhibitors with a 7-azaindole scaffold. researchgate.net

Table 2: Statistical Results of a 3D-QSAR Study on Magnolol Derivatives researchgate.net

| Model | R² | Q² | Predicted R² |

|---|---|---|---|

| CoMFA | 0.90 | 0.672 | 0.86 |

| CoMSIA | 0.82 | 0.58 | 0.78 |

These models were used to design new molecules for treating non-small cell lung cancer. researchgate.net

These tables demonstrate the strong predictive capabilities of QSAR models developed for structurally related 7-azaindole compounds. Such models, once established, can be instrumental in the virtual screening of large compound libraries to identify potential hits and in the rational design of new derivatives with improved biological activity. For a compound like this compound, developing a specific QSAR model would involve synthesizing a series of analogs with variations at different positions and evaluating their biological activity against a specific target. The resulting data would then be used to construct a predictive model to guide further optimization efforts.

Pharmacological and Biological Research Applications of 5 Chloro 3 Ethyl 7 Azaindole Derivatives

Exploration of 7-Azaindole (B17877) Scaffolds as Enzyme Inhibitors

The 7-azaindole moiety is a well-established "hinge-binder," capable of forming two crucial hydrogen bonds with the hinge region of protein kinases, a key interaction for inhibiting their activity. researchgate.netnih.govjst.go.jp This has made it a valuable starting point for the design of a wide array of protein kinase inhibitors. researchgate.net In fact, over 90 protein kinases have been identified as being sensitive to compounds based on the 7-azaindole structure. researchgate.net

Protein Kinase Inhibition

The majority of kinase inhibitors function as ATP competitors, binding to the ATP-binding site of the kinase. nih.govchemicalbook.com The 7-azaindole scaffold excels in this role due to its ability to form bidentate hydrogen bonds with the kinase hinge region. nih.govjst.go.jp

Derivatives of the 7-azaindole scaffold have been successfully developed to target a range of protein kinases implicated in cancer and other diseases.

BRAF: Vemurafenib, a potent BRAF kinase inhibitor approved for treating melanoma, was developed from the 7-azaindole fragment through structure-based drug design. nih.govjst.go.jpchemicalbook.com This highlights the potential of the scaffold in creating clinically effective drugs. google.com

c-Met: Research has shown that 7-azaindole derivatives can effectively inhibit c-Met kinase. For instance, a compound with a pyridinyl substituent at the C-2 position of the 7-azaindole ring demonstrated an IC50 value of 2 nM against c-Met. mdpi.com The N-7 atom of the azaindole accepts a hydrogen bond from the backbone NH of Met 1160, while the N-1 atom donates a hydrogen bond to the carbonyl of the same residue, anchoring the inhibitor in the ATP binding site. mdpi.com

Aurora Kinases: The 7-azaindole framework has been utilized to create inhibitors of Aurora kinases, which are crucial for mitosis and are considered significant cancer targets. mdpi.comresearchgate.net One synthetic approach involved the condensation of an alkyne with 5-chloro-3-iodo-2-aminopyridine to construct the azaindole core, leading to compounds with inhibitory activity against Aurora kinases. mdpi.comresearchgate.net Another example is GSK1070916, a selective Aurora B/C inhibitor, which features a pyrazole (B372694) scaffold attached to the C-4 position of a 7-azaindole fragment. mdpi.comresearchgate.net

The table below summarizes the activity of selected 7-azaindole derivatives against these kinases.

| Kinase Target | Compound Description | Activity (IC50) |

| BRAF | Vemurafenib | FDA-approved inhibitor |

| c-Met | 7-azaindole with C-2 pyridinyl substituent | 2 nM |

| Aurora B/C | GSK1070916 | Selective inhibitor |

The versatility of the 7-azaindole scaffold extends to a broad spectrum of other important kinases.

Cdc7: Orally active 7-azaindole inhibitors of Cell division cycle 7 (Cdc7) kinase, a key regulator of DNA replication, have been designed. nih.gov Starting from 5-fluoro-7-azaindole, a library of derivatives was synthesized, with the most potent inhibitor targeting the enzyme in the nanomolar range and showing high selectivity over other kinases like CDK1, 2, and 9. nih.gov

JAK: The Janus kinase (JAK) family is another target for 7-azaindole-based inhibitors. nih.gov A C-3 aryl-7-azaindole derivative showed an IC50 of 260 nM against JAK2. nih.gov

PI3K: A novel series of 7-azaindole derivatives has been discovered as potent inhibitors of phosphoinositide 3-kinase (PI3K). nih.gov These compounds, developed through a fragment-based growing strategy, exhibited subnanomolar activity against PI3K and potent antiproliferative effects in various human tumor cell lines. nih.gov

DYRK1A and CLK1: 3,5-diaryl-1H-pyrrolo[2,3-b]pyridines (7-azaindoles) have demonstrated strong inhibitory activity against DYRK1A kinase. researchgate.net Often, potent DYRK1A inhibitors also show equipotent inhibition of CLK1. researchgate.net

Haspin: Novel 7-azaindole-coumaranone hybrids have been identified as potent inhibitors of Haspin kinase, with one compound showing an IC50 value of 0.15 μM. nih.gov

ALK: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase involved in neural development and oncology. nih.gov 3,5-disubstituted-7-azaindole derivatives have been reported as effective ALK inhibitors. mdpi.comnih.gov

Pim-1: Pim kinases are involved in cell cycle regulation and anti-apoptotic activity, making them attractive targets in oncology. nih.gov The 7-azaindole scaffold has been explored for developing Pim-1 kinase inhibitors. researchgate.netnih.gov

The following table presents data on the inhibition of these kinases by various 7-azaindole derivatives.

| Kinase Target | Compound Description | Activity (IC50) |

| Cdc7 | 5-fluoro-7-azaindole derivative | Nanomolar range |

| JAK2 | C-3 aryl-7-azaindole derivative | 260 nM |

| PI3Kγ | 7-azaindole derivative (B13) | 0.5 nM |

| DYRK1A | 3,5-diaryl-7-azaindole (DANDY analog) | 3 nM |

| Haspin | 7-azaindole-coumaranone hybrid | 0.15 μM |

| ALK | 3,5-disubstituted-7-azaindole | Varies |

| Pim-1 | 7-azaindole based inhibitors | Varies |

The successful design of 7-azaindole-based ATP-competitive inhibitors hinges on several key principles. The core 7-azaindole scaffold provides the essential hinge-binding motif, forming two hydrogen bonds with the kinase hinge region. nih.govjst.go.jp The pyridine (B92270) nitrogen acts as a hydrogen bond acceptor, while the pyrrole (B145914) NH group serves as a hydrogen bond donor. chemicalbook.com

Systematic analysis of the binding modes of 7-azaindole-based inhibitors has revealed three main orientations: "normal," "flipped," and "non-hinge." chemicalbook.com In the "normal" and "flipped" modes, the inhibitor forms bidentate hydrogen bonds with the backbone amides of the hinge residues. chemicalbook.com The flexibility in binding modes, observed in kinases like JAK2 and c-Met, suggests that the orientation is not solely dependent on the kinase's structural features. chemicalbook.com

Fragment-based drug discovery (FBDD) has been a powerful strategy, starting with the simple 7-azaindole fragment and growing it into more potent and selective inhibitors. nih.gov The five available positions on the 7-azaindole ring allow for extensive chemical modifications to optimize properties such as potency, selectivity, and pharmacokinetics. researchgate.netchemicalbook.com

Inhibition of Other Key Enzymes (e.g., HIV-1 Integrase, Poly ADP-ribose Polymerases (PARPs))

Beyond protein kinases, 7-azaindole derivatives have shown promise as inhibitors of other critical enzymes.

HIV-1 Integrase: The 7-azaindole scaffold has been investigated for the development of HIV-1 integrase inhibitors. acs.orgresearchgate.net C3,C6-diaryl 7-azaindoles have been synthesized and shown to inhibit the strand transfer activity of the HIV-1 integrase enzyme. acs.org Molecular docking studies suggest these compounds can interact with the active site of the enzyme. acs.org

Poly (ADP-ribose) Polymerases (PARPs): While specific examples for 5-chloro-3-ethyl-7-azaindole are not detailed in the provided context, the general applicability of azaindole derivatives as enzyme inhibitors suggests their potential in targeting PARPs, which are important in DNA repair and cancer therapy.

Structure-Activity Relationship (SAR) Studies for Modulating Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity and selectivity of 7-azaindole derivatives. nih.govacs.orggoogle.com These studies involve systematically modifying the chemical structure and evaluating the impact on biological activity.

For 7-azaindole-based kinase inhibitors, SAR studies have revealed several key insights. The nature and position of substituents on the 7-azaindole ring can significantly influence potency and selectivity. mdpi.com For example, in the development of c-Met inhibitors, small structural modifications led to a wide range of activities. mdpi.com

In the context of PI3K inhibitors, SAR studies on 7-azaindole derivatives demonstrated that replacing a phenyl group at the 3-position with a pyridine group led to a pronounced increase in potency. nih.gov Further optimization of the benzenesulfonamide (B165840) segment by introducing fluorine at different positions was also explored. nih.gov

For DYRK1A/CLK1 inhibitors, SAR studies have shown that modifications to the dihydroquinoline core, which shares structural analogy with some 7-azaindole derivatives, can significantly impact inhibitory activity. mdpi.com

The table below provides a summary of key SAR findings for 7-azaindole derivatives.

| Target | Structural Modification | Impact on Activity |

| c-Met Kinase | Small structural modifications to substituents | Strong range of activity observed |

| PI3K | Replacement of 3-phenyl with 3-pyridine group | Pronounced increase in potency |

| DYRK1A/CLK1 | Modifications to the core scaffold | Significant impact on inhibitory activity |

| HIV-1 Integrase | Introduction of C3 and C6 aryl groups | Inhibition of strand transfer activity |

Impact of Substituent Variation at C-2, C-3, and C-5 Positions on Biological Activity

The biological activity of 7-azaindole derivatives is highly dependent on the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies have revealed that modifications at the C-2, C-3, and C-5 positions are particularly critical for modulating potency and selectivity.

C-2 Position: Substitution at the C-2 position can significantly influence activity. For instance, in a series of Aurora kinase inhibitors, introducing an N-methyl pyrazole system at C-2 was a key feature of the most active compounds. nih.govresearchgate.net In another study on Cdc7 inhibitors, a C-2 NH-benzyl substituent on an imidazolone (B8795221) motif attached to the azaindole core resulted in an IC50 value of 20 nM, indicating its importance for potent inhibition. mdpi.com

C-3 Position: The C-3 position is a frequent site for modification to optimize interactions with biological targets. acs.org For inhibitors of the JAK2 kinase, a C-3 aryl-7-azaindole derivative was identified as a lead compound. nih.gov Similarly, for Cdc7 inhibitors, acylation at the C-3 position with trichloroacetyl chloride was a key step in synthesizing a library of potent derivatives. nih.govmdpi.com However, for treating Human African Trypanosomiasis, replacing an aromatic group at the C-3 position with an aliphatic one rendered the compounds inactive, highlighting that aromaticity at this position is essential for anti-trypanosomal activity. nih.gov

C-5 Position: The C-5 position is crucial for tuning the electronic and steric properties of the molecule. The introduction of a chloro group at the C-5 position was speculated to fill space in the binding pocket of Aurora kinase and enhance activity. nih.govresearchgate.net In the development of DYRK1A inhibitors, 3,5-diarylated-7-azaindoles were synthesized, demonstrating that substitution at C-5 is well-tolerated and can be used to generate highly potent compounds. nih.gov For compounds with affinity for the serotonin (B10506) transporter (SERT), a fluorine substituent at the C-5 position of an associated indole (B1671886) ring proved beneficial. mdpi.com

The following table summarizes the impact of substituent variations at these key positions on the biological activity of 7-azaindole derivatives.

| Position | Substituent Type | Target/Activity | Observation | Reference(s) |

| C-2 | N-methyl pyrazole | Aurora Kinase | Essential for high inhibitory activity. | nih.govresearchgate.net |

| C-2 | C-2 NH-benzyl | Cdc7 Kinase | Led to a potent inhibitor with an IC50 of 20 nM. | mdpi.com |

| C-3 | Aryl group | JAK2 Kinase | Identified as a key feature for JAK2 inhibition. | nih.gov |

| C-3 | Aliphatic group | T. brucei | Loss of activity, indicating a requirement for aromaticity. | nih.gov |

| C-5 | Chloro group | Aurora Kinase | Hypothesized to fill a binding pocket and improve potency. | nih.govresearchgate.net |

| C-5 | Aryl group | DYRK1A Kinase | Led to potent and selective 3,5-diarylated inhibitors. | nih.gov |

Strategic Modification for Enhanced Target Binding and Selectivity

Strategic modifications of the 7-azaindole scaffold are employed to optimize interactions with the target protein, thereby enhancing binding affinity and selectivity. nih.gov The 7-azaindole core is recognized as an excellent "hinge-binding" motif, particularly in kinase inhibitors, as it can form two crucial hydrogen bonds with the kinase hinge region. researchgate.netjst.go.jp

Further modifications are built upon this core interaction. For example, in the development of Met kinase inhibitors, optimization at the C-3 position of the azaindole ring led to a compound with a remarkable improvement in inhibitory activity (IC50 = 2 nM). jst.go.jp This is because substituents at the C-2 and C-3 positions can be tolerated and can establish additional interactions with hydrophobic regions and the ribose-binding region of the kinase, respectively. jst.go.jp

Selectivity is another key goal of strategic modification. In the design of Aurora kinase inhibitors, the addition of a chloro atom at the C-5 position was proposed not only to fill a pocket but also to break the co-planarity of attached rings, allowing the molecule to more closely mimic the conformation of highly selective inhibitors. nih.govresearchgate.net Similarly, in developing inhibitors for the Cdc7 kinase, modifying a lead compound by substituting the C-5 position led to derivatives with significantly enhanced selectivity over other kinases like CDK2. mdpi.com

Role in Fragment-Based Drug Discovery (FBDD) and Scaffold-Based Drug Design

The 7-azaindole nucleus is considered a "privileged structure" and is widely used in fragment-based drug discovery (FBDD) and scaffold-based design. nih.govmdpi.comresearchgate.net FBDD is an efficient method for identifying lead compounds by screening low-molecular-weight fragments that bind to a biological target. whiterose.ac.uk The 7-azaindole core is an ideal starting fragment because it is a robust hinge-binding motif for many kinases and provides a solid anchor point from which to "grow" a more potent and selective drug candidate. jst.go.jpnih.gov

The utility of the 7-azaindole scaffold is evident in the development of Vemurafenib, an FDA-approved B-RAF kinase inhibitor, which was created from a simple 7-azaindole fragment using structure-based design techniques. jst.go.jp Medicinal chemistry programs often use the 7-azaindole framework as a foundational scaffold, which is then systematically functionalized at its various positions (C-2, C-3, C-5, etc.) to build libraries of compounds for screening against specific targets like FAK or Aurora kinases. nih.gov This scaffold-based approach leverages the inherent favorable properties of the azaindole core, allowing chemists to focus on modifications that fine-tune the molecule's interaction with the target. nih.govmdpi.com

Modulation of Significant Biological Pathways (e.g., PI3K/AKT/mTOR Pathway)

7-Azaindole derivatives have been successfully developed as potent modulators of critical biological signaling pathways, most notably the PI3K/AKT/mTOR pathway. mdpi.comnih.gov This pathway is a central regulator of cell metabolism, survival, and proliferation and is frequently deregulated in a wide range of human cancers. nih.gov Therefore, small molecules that inhibit key components of this pathway, such as the PI3K enzyme, are promising candidates for targeted cancer therapy. nih.govnih.gov

A novel series of 7-azaindole derivatives was discovered to be potent PI3K inhibitors using a fragment-based strategy. nih.gov These compounds were found to inhibit PI3K kinase activity at the subnanomolar level and displayed potent antiproliferative activity across a panel of human tumor cells. nih.gov Structural studies revealed that the 7-azaindole scaffold effectively binds to the kinase by forming two hydrogen bonds with the backbone of Valine 882 in the hinge region of the PI3K active site. nih.gov This discovery demonstrates that the 7-azaindole scaffold is a promising lead structure for the further optimization of both pan-PI3K and isoform-specific PI3K inhibitors. nih.gov

Antimicrobial and Antifungal Activity Profiles of 7-Azaindole Derivatives

Derivatives of the 7-azaindole nucleus have demonstrated significant potential as antimicrobial and antifungal agents. ijper.orgresearchgate.net Various studies have reported the synthesis and evaluation of these compounds against a range of pathogenic microbes.

Synthesized 7-azaindole derivatives have shown inhibitory activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa, Klebsiella pneumoniae) bacteria. sphinxsai.compjsir.org In one study, certain derivatives displayed moderate to good activity against P. aeruginosa and K. pneumoniae when compared to the standard drug Ciprofloxacin. sphinxsai.com

The antifungal properties of these compounds are also noteworthy. A series of 7-azaindoles containing substituents at the C-2 and C-5 positions showed very good and selective anti-yeast activity, particularly against Cryptococcus neoformans, with minimum inhibitory concentration (MIC) values as low as 3.9 μg/mL. rsc.org This is particularly significant as C. neoformans infections pose a major health threat to immunocompromised individuals. rsc.org Other studies have evaluated activity against fungal strains such as Aspergillus niger and Candida albicans. sphinxsai.com

The table below presents findings on the antimicrobial activity of selected 7-azaindole derivatives.

| Compound Type | Target Organism | Activity Noted | Reference(s) |

| Substituted 7-azaindoles | Pseudomonas aeruginosa | Moderate to good antibacterial activity. | sphinxsai.com |

| Substituted 7-azaindoles | Klebsiella pneumoniae | Moderate antibacterial activity. | sphinxsai.com |

| Substituted 7-azaindoles | Staphylococcus aureus | Moderate antibacterial activity. | sphinxsai.com |

| 2,5-Disubstituted 7-azaindoles | Cryptococcus neoformans | Promising antifungal activity (MICs: 3.9–15.6 μg/mL). | rsc.org |

| Various 7-azaindole derivatives | Aspergillus niger | Evaluated for antifungal activity. | sphinxsai.com |

| Various 7-azaindole derivatives | Candida albicans | Evaluated for antifungal activity. | sphinxsai.com |

Investigation of Analgesic and Hypotensive Properties of Related Azaindole Compounds

The 7-azaindole nucleus has been explored as a scaffold for compounds with potential analgesic (pain-relieving) and hypotensive (blood pressure-lowering) effects. pjps.pkresearchgate.netresearchgate.net In past decades, various indole and acylated azaindole compounds have been reported to possess anti-inflammatory and analgesic activities. pjps.pkresearchgate.net

In a study evaluating newly synthesized 7-azaindole derivatives, significant analgesic activity was observed in mice using the tail immersion method. pjps.pknih.gov At a dose of 50 mg/kg, one derivative exhibited highly significant analgesic effects that lasted for three hours, with activity greater than the reference drug pethidine at several time points. pjps.pkresearchgate.net

The same series of compounds was also tested for effects on blood pressure in normotensive rats. pjps.pknih.gov The derivatives produced a slight fall in blood pressure, indicating potential hypotensive properties. pjps.pknih.gov These findings are consistent with earlier reports that the parent 7-azaindole compound was found to be hypotensive and that azaindole derivatives can act as cardiovascular agents. pjps.pkresearchgate.net

Investigation as Cannabinoid Receptor 1 Allosteric Modulators

The 7-azaindole scaffold has been investigated as a potential bioisostere for the indole ring in the development of allosteric modulators for the Cannabinoid Receptor 1 (CB1). nih.govnih.gov Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) site, offering a novel mechanism for tuning receptor activity. nih.gov

In one study, researchers aimed to extend the structure-activity relationship of a class of indole-2-carboxamide CB1 allosteric modulators, exemplified by the compound Org27569. nih.govnih.gov They synthesized analogues where the indole ring was replaced by a 7-azaindole ring. nih.govresearchgate.net While this substitution did improve the aqueous solubility of the compounds, the pharmacological evaluation yielded a definitive negative result. nih.govnih.gov The synthesized 7-azaindole-2-carboxamides completely lost their ability to bind to the CB1 receptor. nih.govnih.gov

This outcome indicates that for this specific class of CB1 allosteric modulators, the 7-azaindole ring is not a viable bioisosteric replacement for the indole ring. nih.govnih.gov In contrast, the isomeric 6-azaindole (B1212597) scaffold, while showing reduced affinity, did retain the desired modulatory activity, suggesting it is a more promising scaffold for further exploration in this context. nih.gov

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Methodologies for 5-Chloro-3-ethyl-7-azaindole Analogues

The synthesis of azaindole derivatives has evolved significantly, moving towards more efficient and environmentally friendly methods. rsc.org Future research will focus on developing novel and sustainable synthetic routes for analogs of this compound. Traditional methods often require harsh conditions and produce significant waste. researchgate.net Modern approaches, often referred to as "green chemistry," aim to mitigate these issues.

Key strategies include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction times, often leading to higher yields and cleaner products compared to conventional heating. organic-chemistry.orgresearchgate.net This has been successfully applied to the synthesis of other heterocyclic compounds and is a prime area for developing rapid synthesis of this compound analog libraries. ajgreenchem.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and easier scalability. Adapting synthetic routes for this compound to flow chemistry could streamline production and enable the efficient synthesis of a diverse range of analogs.

Biocatalysis: Employing enzymes as catalysts offers high selectivity under mild, aqueous conditions, representing a highly sustainable synthetic strategy. mdpi.com Exploring enzymatic support for catalysts in the synthesis of azaindole scaffolds is an emerging area that could provide a greener alternative to traditional methods. mdpi.com

| Synthetic Methodology | Key Advantages | Relevance for this compound Analogs |

| Palladium-Catalyzed One-Pot Synthesis | Reduced purification steps, higher efficiency, atom economy. mdpi.com | Enables rapid construction of the core azaindole scaffold with diverse substitutions. |

| Microwave-Assisted Organic Synthesis (MAOS) | Drastically reduced reaction times, improved yields. organic-chemistry.orgajgreenchem.com | Facilitates high-speed parallel synthesis for creating libraries of analogs. |

| Flow Chemistry | Enhanced safety, scalability, and precise control over reactions. | Ideal for optimizing reaction conditions and moving towards larger-scale production. |

| Green Chemistry Approaches | Use of sustainable solvents (e.g., water), lower energy consumption, reduced waste. mdpi.comajgreenchem.comrsc.org | Minimizes the environmental impact of synthesizing new chemical entities. |

Application of Advanced Computational Approaches for Rational Drug Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rational design and optimization of drug candidates before their synthesis. nih.gov For this compound, these in silico methods can guide the modification of the molecule to enhance its potency, selectivity, and pharmacokinetic properties.

Future computational efforts will likely involve:

Structure-Based Drug Design (SBDD): Using the three-dimensional structures of target proteins, molecular docking simulations can predict how analogs of this compound bind to the active site. ijper.orgnih.govnih.gov This allows for the design of modifications that improve binding affinity and selectivity. For instance, docking studies can reveal key interactions, such as hydrogen bonds formed by the azaindole nitrogen atoms within a kinase's ATP-binding site. researchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the compound-protein complex over time, providing insights into the stability of the interaction and the conformational changes that may occur upon binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of novel, unsynthesized analogs of this compound.

ADME-Tox Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of virtual compounds. This helps prioritize which analogs to synthesize, focusing on those with a higher probability of having drug-like properties. mdpi.com

Exploration of New Biological Targets and Therapeutic Areas for Azaindole-Based Compounds

The azaindole scaffold is a well-established kinase inhibitor framework. pharmablock.comnih.gov Many existing azaindole derivatives target kinases involved in cancer, such as BRAF, ABL, SRC, and cyclin-dependent kinases (CDKs). nih.govnih.govacs.orgacs.org However, the therapeutic potential of this compound analogs is not limited to oncology.

Emerging research opportunities include:

Neurodegenerative Diseases: Kinases such as mixed lineage kinase 3 (MLK3) and leucine-rich repeat kinase 2 (LRRK2) are implicated in neuroinflammatory and neurodegenerative processes. nih.gov Developing this compound analogs that selectively inhibit these kinases could offer new treatments for conditions like HIV-associated neurocognitive disorders. nih.gov

Infectious Diseases: Azaindole derivatives have shown promise as antimicrobial agents. For example, some 4-azaindoles inhibit the DprE1 enzyme, which is crucial for the cell wall synthesis of Mycobacterium tuberculosis. nih.govnih.govacs.org Screening libraries of this compound analogs against a panel of microbial targets could identify new anti-infective agents.

Inflammatory Diseases: Certain azaindole derivatives have demonstrated anti-inflammatory activity, for example, through the inhibition of the Orai calcium channel. nih.gov This opens the door to developing treatments for allergic inflammation and other inflammatory conditions.

Novel Cancer Targets: Beyond traditional kinase targets, azaindoles are being explored as inhibitors of other proteins involved in cancer progression. Targets like the DEAD-box helicase DDX3 and the SARS-CoV-2 spike-hACE2 protein interaction have been successfully targeted by azaindole derivatives, highlighting the scaffold's versatility. nih.govnih.gov

| Therapeutic Area | Potential Biological Targets | Rationale |

| Oncology | FGFR4, DYRK1B/2, PIM kinases, ATR kinase, HDAC6. nih.govacs.org | The azaindole scaffold is a proven pharmacophore for kinase inhibition, a major strategy in cancer therapy. researchgate.netnih.gov |

| Neurodegeneration | MLK3, LRRK2. nih.gov | Inhibition of these kinases may reduce neuroinflammation and protect neurons. nih.gov |

| Infectious Diseases | DprE1 (Tuberculosis), HIV-1 Reverse Transcriptase. nih.govnih.gov | Targeting essential microbial enzymes or viral proteins can lead to new anti-infective drugs. |

| Inflammatory Disorders | Orai calcium channel, ROCK kinases. nih.gov | Modulation of these targets can suppress inflammatory responses. nih.gov |

Integration with Combinatorial Chemistry and High-Throughput Screening for Lead Discovery and Optimization

To efficiently explore the vast chemical space around the this compound core, modern drug discovery relies on the integration of combinatorial chemistry and high-throughput screening (HTS). nih.gov

Combinatorial Chemistry: This approach allows for the rapid synthesis of large, diverse collections of related compounds, known as chemical libraries. nih.gov Using the novel synthetic methodologies discussed previously, libraries of this compound analogs with variations at different positions of the molecule can be systematically generated. This can be done using parallel synthesis or more advanced techniques like the "one-bead one-compound" (OBOC) method. nih.gov

High-Throughput Screening (HTS): HTS involves the automated testing of these large chemical libraries against specific biological targets. This enables the rapid identification of "hits"—compounds that show activity in a particular assay. These hits, derived from the this compound library, can then be selected for further optimization in a process known as hit-to-lead development. ucl.ac.uk

This integrated approach accelerates the pace of drug discovery by moving from a novel scaffold to promising lead compounds much more quickly than traditional, serial synthesis and testing methods.

Elucidation of Novel Mechanisms of Action for Azaindole Derivatives